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Cat. No.: B1668886 Get Quote
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Abstract
Chlorthenoxazine, with the IUPAC name 2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one,

is a nonsteroidal anti-inflammatory drug (NSAID). This document provides a comprehensive

overview of its chemical structure, synthesis, and biological activities. While detailed

experimental data on its specific pharmacokinetics and pharmacodynamics are limited in

publicly accessible literature, this guide consolidates available information and outlines general

experimental protocols relevant to its presumed mechanism of action as a cyclooxygenase

(COX) inhibitor.

Chemical Structure and Identification
Chlorthenoxazine is a heterocyclic compound belonging to the benzoxazine class.

IUPAC Name: 2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one

SMILES String: C1=CC=C2C(=C1)C(=O)NC(O2)CCCl

Chemical Formula: C₁₀H₁₀ClNO₂
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Molecular Weight: 211.64 g/mol

CAS Number: 132-89-8

Physicochemical and Toxicological Data
Quantitative data for Chlorthenoxazine is sparse in the available literature. The following table

summarizes the known information.

Property Value Source

Molecular Weight 211.64 g/mol PubChem CID 8602

Oral LD50 (Rat) 2135 mg/kg RTECS NUMBER-VA3190000

Synthesis
A detailed, specific experimental protocol for the synthesis of Chlorthenoxazine is not readily

available in the public domain. However, the general synthesis of 2-substituted-4H-3,1-

benzoxazin-4-ones typically involves the reaction of an anthranilic acid derivative with a

suitable acylating or cyclizing agent. A plausible synthetic route for Chlorthenoxazine would

involve the reaction of salicylamide with a synthon for 2-chloroacetaldehyde, such as 2-

chloroacetaldehyde diethyl acetal, under acidic conditions.

Hypothetical Synthesis Workflow:
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A potential synthetic pathway for Chlorthenoxazine.

Mechanism of Action and Signaling Pathway
Chlorthenoxazine is classified as a non-steroidal anti-inflammatory drug (NSAID). The primary

mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are

responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key

mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:

COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2,

which is induced during inflammation. The therapeutic effects of NSAIDs are primarily due to

the inhibition of COX-2, while the inhibition of COX-1 is associated with some of the common

side effects, such as gastrointestinal irritation.

Prostaglandin Synthesis and Inhibition by Chlorthenoxazine:
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Inhibition of prostaglandin synthesis by Chlorthenoxazine.

Experimental Protocols
Detailed experimental protocols for Chlorthenoxazine are not available. The following are

generalized protocols for assays relevant to the evaluation of a potential COX inhibitor.

In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of

a test compound against COX-1 and COX-2.

Materials:

Ovine COX-1 and human recombinant COX-2 enzymes

Arachidonic acid (substrate)

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

Test compound (Chlorthenoxazine)
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Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

Microplate reader

Procedure:

Prepare a series of dilutions of the test compound in the assay buffer.

In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-

2).

Add the test compound dilutions or vehicle control to the respective wells.

Incubate the plate at room temperature for a specified time (e.g., 10 minutes).

Initiate the reaction by adding arachidonic acid and TMPD to all wells.

Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time

using a microplate reader.

Calculate the rate of the reaction for each concentration of the test compound.

Determine the percent inhibition relative to the vehicle control.

Plot the percent inhibition against the logarithm of the test compound concentration to

determine the IC50 value.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced
Paw Edema in Rats
This is a standard model to evaluate the in vivo anti-inflammatory activity of a compound.

Materials:

Male Wistar rats (180-200 g)

Carrageenan solution (1% in saline)
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Test compound (Chlorthenoxazine)

Vehicle (e.g., 0.5% carboxymethyl cellulose)

Plethysmometer

Procedure:

Fast the rats overnight with free access to water.

Administer the test compound or vehicle orally to different groups of rats.

After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-

plantar region of the right hind paw of each rat.

Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after

the carrageenan injection.

Calculate the percentage of inhibition of edema for each group compared to the vehicle

control group.

Workflow for Carrageenan-Induced Paw Edema Assay:
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Experimental workflow for the in vivo anti-inflammatory assay.

Conclusion
Chlorthenoxazine is a benzoxazine derivative with potential as a non-steroidal anti-

inflammatory drug. Its likely mechanism of action is through the inhibition of cyclooxygenase

enzymes. While its basic chemical identity is established, a significant gap exists in the publicly

available literature regarding its specific synthesis protocol, and detailed quantitative
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pharmacokinetic and pharmacodynamic data. The experimental protocols provided in this

guide offer a framework for the further investigation and characterization of

Chlorthenoxazine's biological activity, which is necessary for any future drug development

efforts. Further research is warranted to fully elucidate the therapeutic potential and safety

profile of this compound.

To cite this document: BenchChem. [What is the chemical structure of Chlorthenoxazine].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668886#what-is-the-chemical-structure-of-
chlorthenoxazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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